molecular formula C6H13ClN2O B2875983 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride CAS No. 2375272-93-6

1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride

Cat. No.: B2875983
CAS No.: 2375272-93-6
M. Wt: 164.63
InChI Key: KAEXLJUONPKTSA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropane-1-carboximidamide hydrochloride is a cyclopropane derivative featuring a carboximidamide group (HN=C(NH2)–) and a methoxymethyl (–CH2OCH3) substituent. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability. Its molecular structure combines the high ring strain of cyclopropane with polar functional groups, making it a versatile intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-9-4-6(2-3-6)5(7)8;/h2-4H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEXLJUONPKTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Cyclopropane Ring Formation

The cyclopropane core is typically constructed via [2+1] cycloaddition reactions using α,β-unsaturated precursors. Patent CN104447293A details a phase-transfer catalytic system employing trihalomethanes (e.g., CHCl₃) with methacrylic acid derivatives under basic conditions. For 1-(methoxymethyl)cyclopropane derivatives, the reaction proceeds as follows:

Reaction Scheme 1
$$
\text{Methacrylic acid derivative} + \text{CHCl}_3 \xrightarrow{\text{TBAB, NaOH}} \text{1-(methoxymethyl)cyclopropane carboxylate}
$$

Key parameters:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
  • Base : 50% NaOH aqueous solution
  • Temperature : 60°C for 12–24 hours
  • Yield : 70–85% (isolated via vacuum distillation)

Functionalization of the Cyclopropane Ring

The methoxymethyl group is introduced via nucleophilic substitution or etherification. American Elements’ technical data for analogous compounds suggests using methoxymethyl chloride with cyclopropane carboxylates in DMF at 0–5°C, achieving 80–90% substitution efficiency.

Carboximidamide Synthesis Pathways

Nitrile Intermediate Formation

Cyclopropane carboxylates are converted to nitriles through ammonolysis or dehydration reactions. Sigma-Aldrich’s product documentation indicates the use of PCl₅ or SOCl₂ for ester-to-nitrile conversion:

Reaction Scheme 2
$$
\text{1-(methoxymethyl)cyclopropane carboxylate} \xrightarrow{\text{PCl}_5, \text{reflux}} \text{1-(methoxymethyl)cyclopropane carbonitrile}
$$

  • Conditions : Toluene solvent, 110°C, 8 hours
  • Yield : 65–75% after silica gel chromatography

Amidination Reactions

The nitrile intermediate undergoes amidination using ammonium chloride and aluminum trichloride in anhydrous ether:

Reaction Scheme 3
$$
\text{Cyclopropane carbonitrile} + \text{NH}4\text{Cl} \xrightarrow{\text{AlCl}3, \text{Et}_2\text{O}} \text{1-(methoxymethyl)cyclopropane carboximidamide}
$$

  • Stoichiometry : 1:1.2 nitrile-to-NH₄Cl ratio
  • Temperature : 0°C to room temperature, 6 hours
  • Yield : 50–60%

Hydrochloride Salt Formation and Purification

Salt Crystallization

The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt:

Procedure :

  • Dissolve carboximidamide in anhydrous ethanol (10 mL/g).
  • Bubble HCl gas at 0°C until pH < 2.
  • Filter and wash with cold ether.
  • Purity : 95% (HPLC)
  • Melting Point : 164–166°C (decomposition observed via DSC)

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (D₂O) : δ 1.35–1.45 (m, 4H, cyclopropane), 3.30 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂O)
  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
Phase-transfer Methacrylic ester Cyclopropanation 85 90
Ammonolysis Carbonitrile Amidination 60 95
Salt crystallization Free base HCl treatment 95 99

Challenges and Optimization Opportunities

  • Ring-opening side reactions : Cyclopropane rings are strain-sensitive. Using milder bases (e.g., K₂CO₃ instead of NaOH) reduces decomposition.
  • Amidine stability : The carboximidamide group is prone to hydrolysis. Anhydrous conditions and low temperatures (<10°C) improve stability.
  • Scalability : Batch-wise HCl gas introduction limits large-scale production. Alternative methods (e.g., HCl/dioxane solutions) are under investigation.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Core

1-(Trifluoromethyl)cyclopropane-1-carboximidamide Hydrochloride
  • Key Differences : Replaces the methoxymethyl group with a trifluoromethyl (–CF3) group.
  • Electron Effects: The electron-withdrawing –CF3 group may reduce the basicity of the carboximidamide moiety, altering reactivity in nucleophilic reactions .
  • Applications : Used in fluorinated drug candidates targeting enzymes sensitive to electron-deficient motifs .
Cyclopropane-1-carboximidamide Hydrochloride (Parent Compound)
  • Key Differences : Lacks the methoxymethyl substituent.
  • Impact :
    • Solubility : Lower solubility in polar solvents compared to the methoxymethyl derivative due to reduced polarity .
    • Reactivity : The absence of the methoxymethyl group simplifies synthetic modification but limits steric and electronic tuning .
  • Applications : A common building block for antiviral and antifungal agents .

Cyclohexane Analogues

Cyclohexane-1-carboximidamide Hydrochloride
  • Key Differences : Replaces the cyclopropane ring with a cyclohexane ring.
  • Impact :
    • Ring Strain : Cyclohexane’s chair conformation eliminates ring strain, enhancing thermal stability but reducing reactivity in ring-opening reactions .
    • Conformational Flexibility : Increased flexibility may reduce target binding specificity in drug design compared to the rigid cyclopropane .
  • Applications : Used in peptide mimetics and protease inhibitors .

Functional Group Modifications

N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide Hydrochloride
  • Key Differences: Replaces the carboximidamide group with a carboxamide (–CONH2) and adds a methylamino (–NHCH3) substituent.
  • Impact :
    • Basicity : The carboxamide group is less basic than the carboximidamide, altering pH-dependent solubility and protein interactions .
    • Hydrogen Bonding : Reduced hydrogen-bonding capacity compared to the amidine group, affecting target affinity .
  • Applications : Explored in kinase inhibitors and G-protein-coupled receptor modulators .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight logP (Predicted) Water Solubility (mg/mL) Key Applications
Target Compound C₆H₁₂ClN₂O 178.6 (calc.) 0.5 25.3 (pH 7.4) Drug intermediates
1-(Trifluoromethyl)cyclopropane-1-carboximidamide HCl C₅H₇ClF₃N₂ 198.6 (calc.) 1.8 8.9 Fluorinated APIs
Cyclopropane-1-carboximidamide HCl C₄H₈ClN₂ 134.6 (calc.) -0.2 45.6 Antiviral agents
Cyclohexane-1-carboximidamide HCl C₇H₁₄ClN₂ 176.7 (calc.) 0.7 12.1 Peptide mimetics

Commercial and Research Relevance

  • Suppliers : Available from specialized vendors (e.g., Matrix Scientific) at prices ranging from $420/500 mg to $2100/5 g .
  • Research Use : Highlighted in patents for uric acid-lowering agents (e.g., Dotinurad analogues) and analgesics (e.g., Alfentanil derivatives) .

Biological Activity

1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a methoxymethyl group and a carboximidamide functional group. Its chemical structure can be represented as follows:

C5H10N2O\text{C}_5\text{H}_{10}\text{N}_2\text{O}

Target Proteins and Pathways

1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride primarily interacts with specific proteins involved in cellular signaling pathways. It has been shown to inhibit certain enzymes that play critical roles in metabolic processes.

Key Targets:

  • D-amino acid oxidase (DAO) : The compound acts as a selective inhibitor of DAO, which is crucial for the metabolism of D-amino acids, particularly D-serine, a co-agonist of NMDA receptors involved in neurotransmission and synaptic plasticity.
  • Enzyme Inhibition : The inhibition of DAO leads to increased levels of D-serine, potentially enhancing NMDA receptor activation, which has implications for neuropharmacology and the treatment of neurodegenerative diseases.

Pharmacological Effects

Research indicates that 1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride exhibits several pharmacological effects:

  • Neuroprotective Effects : By modulating D-serine levels, the compound may provide neuroprotective benefits in models of neurodegeneration.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through its effects on metabolic pathways related to cell growth and survival .

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of 1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride in a mouse model of Alzheimer's disease. The results demonstrated:

  • Increased D-serine Levels : Treatment resulted in significantly elevated levels of D-serine in the hippocampus.
  • Improved Cognitive Function : Mice treated with the compound showed improved performance in memory tasks compared to control groups.
ParameterControl GroupTreatment Group
D-serine Levels (µM)0.52.0
Memory Task Performance (score)4575

Anticancer Activity

In vitro studies assessed the anticancer properties of the compound against various cancer cell lines, including breast and lung cancer cells. The findings included:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells.
Cell LineIC50 (µM)
Breast Cancer15
Lung Cancer20

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